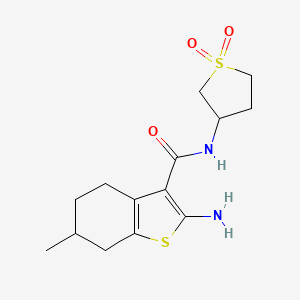![molecular formula C15H18F3N3O2S B2840680 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 2415633-48-4](/img/structure/B2840680.png)
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TCMDC-143082 and has been synthesized using various methods. In
作用机制
The mechanism of action of TCMDC-143082 is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of gene expression. This mechanism of action is being studied for its potential use in treating cancer and other diseases.
Biochemical and Physiological Effects:
TCMDC-143082 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells. Moreover, it has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
TCMDC-143082 has several advantages for lab experiments. It is a potent inhibitor of HDACs and has been found to have significant antitumor activity. It also has anti-inflammatory and neuroprotective properties. However, there are some limitations to using TCMDC-143082 in lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Moreover, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
未来方向
There are several future directions for research on TCMDC-143082. Firstly, more studies are needed to establish the safety profile of this compound. Secondly, its mechanism of action needs to be fully understood to predict its effects on different cell types accurately. Thirdly, more studies are needed to explore its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Fourthly, more studies are needed to explore its potential use in treating inflammatory diseases. Finally, more studies are needed to explore its potential use in combination with other drugs for the treatment of cancer.
Conclusion:
In conclusion, TCMDC-143082 is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to have significant antitumor activity and is being studied as a potential anticancer drug. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been found to have potent anti-inflammatory activity and is being studied for its potential use in treating inflammatory diseases. However, more studies are needed to establish its safety profile and fully understand its mechanism of action.
合成方法
TCMDC-143082 can be synthesized using various methods. One of the most common methods is the reaction between thiomorpholine-4-carboxylic acid and 6-(trifluoromethyl)pyridin-2-amine. This reaction is carried out in the presence of a coupling reagent and a base. The product obtained is purified using column chromatography or recrystallization.
科学研究应用
TCMDC-143082 has been extensively studied for its potential use in various scientific research fields. It has been found to have significant antitumor activity and is being studied as a potential anticancer drug. TCMDC-143082 has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been found to have potent anti-inflammatory activity and is being studied for its potential use in treating inflammatory diseases.
属性
IUPAC Name |
thiomorpholin-4-yl-[4-[6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2S/c16-15(17,18)12-2-1-3-13(19-12)21-4-7-23-11(10-21)14(22)20-5-8-24-9-6-20/h1-3,11H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZSYDLWXBWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC(=N2)C(F)(F)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)

![2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylpropanamide](/img/structure/B2840604.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2840607.png)
![(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2840609.png)
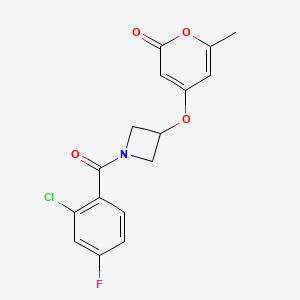
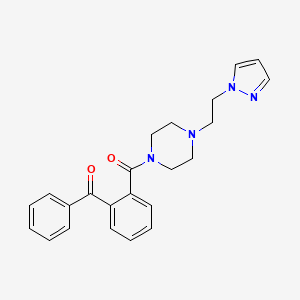
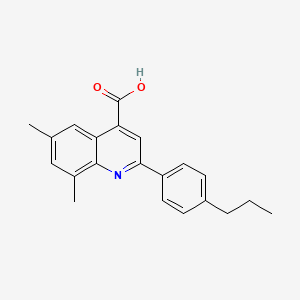
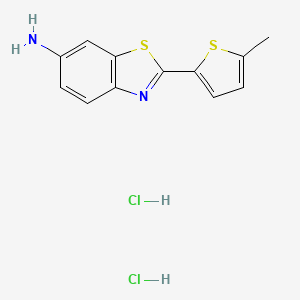
![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)
